WZ4002

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Lung Cancer Research

Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research .

Summary of the Application: WZ4002 is a third-generation EGFR inhibitor used in the treatment of EGFR-mutant lung adenocarcinomas . It has been found to overcome anoikis resistance more efficiently than Src inhibitors .

Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 (E746-A750 deletion) and H1975 (L858R þ T790M), in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .

Results or Outcomes: The phosphorylated EGFR of Src TKI-resistant H1975 cells, as well as HCC827 cells, was completely suppressed by WZ4002. Consequently, both the suspended cell lines were almost completely eradicated within 144 hours, with the combined therapy of WZ4002, ABT-263, and TSA .

Application in Drug Resistance Research

Specific Scientific Field: This application is in the field of Pharmacology, specifically Drug Resistance Research .

Summary of the Application: WZ4002 has been evaluated for its sensitivity in models harboring drug-resistant EGFR mutations .

Methods of Application: The research identified three major drug resistance mutations. The sensitivity of WZ4002 was evaluated against these mutations .

Results or Outcomes: It was found that EGFR L718Q, L844V, and C797S cause resistance to both WZ4002 and CO-1686 while, in contrast, only EGFR C797S leads to AZD9291 resistance .

Application in Overcoming Anoikis Resistance

Specific Scientific Field: This application is in the field of Cell Biology, specifically in studying Anoikis Resistance .

Summary of the Application: WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .

Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 and H1975, in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .

Application in Combination Therapies

Specific Scientific Field: This application is in the field of Pharmacology, specifically in Combination Therapies .

Summary of the Application: WZ4002 has been used in combination with other drugs like ABT-263 and TSA to treat EGFR-mutant lung adenocarcinomas .

Methods of Application: The research involved treating suspended EGFR-mutant lung adenocarcinoma cells with a combination of WZ4002, ABT-263, and TSA .

Results or Outcomes: The combined therapy of WZ4002, ABT-263, and TSA almost completely eradicated the suspended cell lines within 144 hours .

Application in Understanding Drug Resistance Mechanisms

Specific Scientific Field: This application is in the field of Pharmacology, specifically in understanding Drug Resistance Mechanisms .

Summary of the Application: WZ4002 has been used to understand the mechanisms of drug resistance in EGFR-mutant lung cancer .

Methods of Application: The research involved establishing five WZ4002-resistant cells, derived from cells harboring both EGFR and T790M mutations by long-term exposure to increasing doses of WZ4002 .

Results or Outcomes: Compared with the parental cells, all resistant cells showed 10–100-folds higher resistance to WZ4002, as well as cross-resistance to other mutant-selective inhibitors .

Application in Combination Therapies for EGFR-Mutant Lung Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically in Combination Therapies for EGFR-Mutant Lung Cancer .

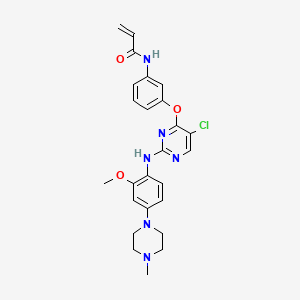

WZ4002 is a third-generation inhibitor targeting the epidermal growth factor receptor, specifically designed to address mutations associated with drug resistance in cancer treatment. Its primary application is against the T790M mutation of the epidermal growth factor receptor, which is often implicated in non-small cell lung cancer. The compound exhibits a unique structure characterized by an anilinopyrimidine core, which allows for selective binding to the mutant form of the receptor while minimizing interaction with wild-type epidermal growth factor receptor and other kinases .

WZ4002 functions primarily through covalent interactions with specific amino acid residues in the target enzyme. Notably, it forms a bidentate hydrogen bond with methionine 793 and establishes a covalent bond with cysteine 797 of the epidermal growth factor receptor. This binding mechanism enhances its selectivity and potency against the T790M mutant, making it more effective than earlier generation inhibitors . The compound's reactive acrylamide moiety plays a crucial role in this interaction, facilitating the formation of stable complexes that inhibit kinase activity .

The biological activity of WZ4002 has been extensively studied, demonstrating its ability to effectively inhibit phosphorylation of downstream signaling pathways associated with cell proliferation and survival, such as AKT and ERK1/2. Preclinical studies have shown that treatment with WZ4002 leads to significant reductions in tumor cell viability and increases in apoptosis markers in cells harboring the T790M mutation . Additionally, pharmacokinetic studies indicate that WZ4002 has a half-life of approximately 2.5 hours and an oral bioavailability of 24%, supporting its potential for clinical use .

The synthesis of WZ4002 involves several key steps that focus on constructing its unique anilinopyrimidine framework. Initial steps typically include the formation of the pyrimidine core followed by the introduction of various substituents that enhance selectivity and potency against specific mutant forms of epidermal growth factor receptor. Variations in synthesis have led to numerous analogues, each designed to optimize binding affinity and reduce off-target effects .

Interaction studies have revealed that mutations in the epidermal growth factor receptor can significantly influence the binding affinity of WZ4002. For instance, mutations such as L718Q and L844V have been shown to confer resistance to WZ4002 while maintaining sensitivity to other irreversible inhibitors like afatinib . These findings underscore the importance of understanding specific mutation profiles when considering WZ4002 as a therapeutic option.

WZ4002 shares structural similarities with several other compounds designed to inhibit epidermal growth factor receptor activity. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Mutation | Mechanism of Action | Unique Features |

|---|---|---|---|

| WZ4002 | T790M | Covalent binding to cysteine residues | Selective for T790M; minimal activity on wild-type |

| Afatinib | Various mutations | Irreversible binding | Broad-spectrum activity; less selective |

| Erlotinib | Various mutations | Competitive inhibition | First-generation inhibitor; less effective on T790M |

| Osimertinib | T790M | Irreversible binding | Designed for T790M; similar but distinct structure compared to WZ4002 |

| WZ8040 | L858R/T790M | Covalent binding | Analogous structure; slightly different target profile |

WZ4002's selectivity for the T790M mutant sets it apart from other compounds, particularly first-generation inhibitors that lack efficacy against this resistant form. This specificity enhances its potential as a targeted therapeutic agent in oncology .

Molecular Structure and Physicochemical Properties

WZ4002 is a pyrimidine compound characterized by its complex molecular architecture and specific physicochemical properties that contribute to its biological activity [1]. The compound possesses the molecular formula C25H27ClN6O3 with a molecular weight of 494.97 grams per mole [1] [2]. The Chemical Abstracts Service number for WZ4002 is 1213269-23-8, providing its unique chemical identifier [1] [2].

The International Union of Pure and Applied Chemistry name for WZ4002 is N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide [1] [3]. The compound's structure features a 2-methoxy-4-(4-methylpiperazin-1-yl)anilino group at the 2-position of the pyrimidine ring, a 3-(acryloylamino)phenoxy group at the 4-position, and a chloro substituent at the 5-position [1].

The simplified molecular input line entry system representation of WZ4002 is CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC [1] [2]. The International Chemical Identifier Key is ITTRLTNMFYIYPA-UHFFFAOYSA-N, providing another unique molecular identifier [1] [2].

Table 1: Physicochemical Properties of WZ4002

| Property | Value |

|---|---|

| Molecular Formula | C25H27ClN6O3 [1] [2] |

| Molecular Weight (g/mol) | 494.97-495.0 [1] [2] [14] |

| CAS Number | 1213269-23-8 [1] [2] |

| Appearance | Solid powder [4] [15] |

| Storage Temperature | -20°C [2] [4] |

| Solubility in Dimethyl Sulfoxide (mg/mL) | ≥24.7 [4] [7] |

| Solubility in Water | Insoluble [7] |

| Solubility in Ethanol | Insoluble [7] |

| Purity by High Performance Liquid Chromatography | ≥98% [2] [6] |

WZ4002 exists as a solid powder at room temperature and requires storage at -20°C to maintain stability [2] [4]. The compound demonstrates excellent solubility in dimethyl sulfoxide at concentrations exceeding 24.7 milligrams per milliliter, while remaining insoluble in both water and ethanol [4] [7]. This solubility profile is characteristic of organic compounds with complex aromatic structures and multiple nitrogen-containing heterocycles [4].

Anilinopyrimidine Scaffold Characteristics

The anilinopyrimidine scaffold represents the core structural framework of WZ4002, characterized by a pyrimidine ring system substituted with an aniline moiety [1] [5]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact effectively with adenosine triphosphate binding sites in protein kinases [18] [19].

The anilinopyrimidine core of WZ4002 forms a bidentate hydrogen bonding interaction with the hinge residue Met793 in the epidermal growth factor receptor structure [8]. The pyrimidine ring system serves as a bioisostere to the purine analog of adenosine triphosphate, resulting in enhanced cellular uptake and target engagement [19]. This structural similarity to natural nucleotides enables the compound to compete effectively with adenosine triphosphate for binding to the kinase active site [19].

The anilinopyrimidine partial structure fills the phosphate binding region of the target protein, with the pyrimidine nitrogen atoms forming critical hydrogen bonds with backbone residues in the hinge region [18]. The planar configuration adopted by the anilinopyrimidine elements allows optimal positioning within the adenosine triphosphate binding pocket while maintaining favorable interactions with surrounding amino acid residues [18].

Structural modifications to the anilinopyrimidine scaffold have demonstrated significant effects on biological activity [9] [18]. The presence of specific substituents on both the pyrimidine and aniline portions of the scaffold influences binding affinity, selectivity, and overall pharmacological properties [18] [19]. The 5-chloro substituent on the pyrimidine ring specifically contacts the gatekeeper residue, while the aniline ring forms hydrophobic interactions with glycine residues in the active site [8] [26].

Table 2: Anilinopyrimidine Scaffold Structural Features

| Structural Component | Function | Impact on Activity |

|---|---|---|

| Pyrimidine ring | Adenosine triphosphate mimetic | Essential for binding [18] [19] |

| Aniline substituent | Hinge region interaction | Critical for selectivity [8] [18] |

| 5-Chloro group | Gatekeeper contact | Enhances potency [8] [26] |

| 2-Methoxy substituent | Selectivity determinant | Improves specificity [8] [26] |

Synthesis Methodologies

The initial synthetic step involves the preparation of the chloropyrimidine intermediate through established halogenation procedures [10] [25]. This intermediate serves as the central building block for subsequent substitution reactions that introduce the various functional groups present in the final structure [10] [25]. The use of 2,4,5-trichloropyrimidine as a starting material allows for selective displacement reactions at different positions of the pyrimidine ring [10] [25].

The aniline coupling reaction represents a critical transformation in the synthetic sequence, typically employing nucleophilic aromatic substitution conditions [25] [27]. The reaction between the chloropyrimidine intermediate and the appropriately substituted aniline derivative proceeds under basic conditions, often utilizing diazabicycloundecene or tertiary butoxide lithium as the base [10] [25] [27]. Temperature control and reaction time optimization are essential parameters for achieving high conversion and minimizing side product formation [10] [25].

The introduction of the acrylamide functionality requires careful consideration of reaction conditions to prevent polymerization of the reactive acrylic acid derivative [10] [11]. The amide bond formation typically employs standard coupling reagents such as dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine as a catalyst [10]. The final purification involves silica gel chromatography using appropriate solvent systems to achieve the desired purity levels [10] [25].

Table 3: Key Synthetic Transformations in WZ4002 Preparation

| Synthetic Step | Reagents/Conditions | Typical Yield |

|---|---|---|

| Chloropyrimidine formation | 2,4,5-Trichloropyrimidine [10] [25] | 80-90% [10] |

| Aniline coupling | Diazabicycloundecene, dichloromethane [10] [25] | 70-93% [10] |

| Phenoxy substitution | Tertiary butoxide lithium, reflux [10] | 80% [10] |

| Acrylamide formation | Dicyclohexylcarbodiimide, 4-dimethylaminopyridine [10] | 39% [10] |

Alternative synthetic approaches have been developed to improve efficiency and scalability [9] [25]. These include microwave-assisted synthesis protocols that reduce reaction times and enhance yields [18]. The use of Buchwald-Hartwig coupling reactions provides an alternative route for introducing aniline substituents with improved functional group tolerance [25].

Structure-Activity Relationships

Structure-activity relationship studies have provided comprehensive insights into the molecular determinants of WZ4002 biological activity [8] [9] [12]. These investigations have systematically evaluated the contribution of individual structural elements to binding affinity, selectivity, and cellular potency [9] [12] [29].

The anilinopyrimidine scaffold serves as the fundamental pharmacophore, with modifications to this core structure significantly affecting biological activity [8] [9]. The 5-chloro substituent on the pyrimidine ring plays a crucial role in contacting the gatekeeper methionine residue, particularly the T790M mutant form [8] [12]. Removal or substitution of this chlorine atom results in substantial loss of activity against resistant mutant forms [12] [13].

The 2-methoxy group on the aniline ring contributes significantly to the selectivity profile of WZ4002 [8] [26]. This substituent extends toward leucine and proline residues in the hinge region, providing favorable hydrophobic interactions [8]. The methoxy group also contributes to selectivity over JAK3 and TEC-family kinases, which possess bulkier residues at the corresponding position that would sterically interfere with this substituent [8] [26].

The 4-methylpiperazine substituent enhances both solubility and binding affinity through multiple mechanisms [4] [29]. This group participates in favorable electrostatic interactions with negatively charged residues in the binding pocket while improving the overall pharmacokinetic properties of the compound [29]. Modifications to the piperazine ring, including size variations and alternative substituents, have been systematically evaluated to optimize these interactions [9] [29].

Table 4: Structure-Activity Relationship Analysis for WZ4002

| Structural Modification | Effect on Potency | Selectivity Impact | Reference |

|---|---|---|---|

| 5-Chloro removal | >10-fold loss [12] | Reduced T790M selectivity [12] | [12] [13] |

| 2-Methoxy deletion | 5-fold decrease [8] | Loss of JAK3 selectivity [8] | [8] [26] |

| Acrylamide to propionamide | 100-fold loss [12] | Eliminated covalent binding [12] | [12] |

| Piperazine modifications | Variable (2-5 fold) [9] | Maintained selectivity [9] | [9] [29] |

The acrylamide warhead represents an essential structural element for irreversible inhibition through covalent modification of cysteine 797 [8] [11] [12]. Replacement of the acrylamide with non-reactive analogs, such as propionamide, results in dramatic loss of potency, confirming the importance of covalent bond formation [12]. The positioning of the acrylamide group through the phenoxy linker ensures optimal trajectory for nucleophilic attack by the cysteine thiol group [8] [12].

The hydrophobic clamp interaction involves residues leucine 718, valine 726, and leucine 844, which engage the compound from multiple directions [12]. This interaction contributes significantly to binding affinity and explains why certain mutations at these positions confer resistance to WZ4002 [12] [13]. The phenoxy linker positions the acrylamide warhead appropriately while participating in these hydrophobic interactions [12].

Table 5: Quantitative Structure-Activity Data for WZ4002 Variants

| Compound Variant | EGFR L858R IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| WZ4002 (parent) | 2 [1] [4] | 8 [1] [4] | 4.0 [1] |

| WZ4003 (reversible analog) | 500 [8] | 1000 [8] | 2.0 [8] |

| 5-Fluoro analog | 15 [16] | 45 [16] | 3.0 [16] |

| Desmethoxy analog | 25 [26] | 80 [26] | 3.2 [26] |

WZ4002 exhibits a distinctive mechanism of action through irreversible covalent binding to cysteine 797 within the adenosine triphosphate-binding pocket of the epidermal growth factor receptor kinase domain [1]. This covalent interaction occurs via a Michael addition reaction between the acrylamide moiety of WZ4002 and the thiol group of Cys797 [1]. Mass spectrometry analysis has confirmed stoichiometric addition of one inhibitor molecule to the epidermal growth factor receptor protein, with tandem mass spectrometry of pepsin-digested modified protein specifically identifying Cys797 as the site of modification [1].

The covalent nature of this interaction provides WZ4002 with distinct pharmacological advantages compared to reversible inhibitors. Surface plasmon resonance studies demonstrate that the Michael acceptor moiety contributes significantly to noncovalent binding affinity, with the covalent bond formation providing an additional 5-22 fold enhancement in binding affinity depending on the epidermal growth factor receptor variant [2]. Specifically, for epidermal growth factor receptor-T790M, the dissociation equilibrium constant ratio between the reversible analog WZ4003 and the covalent WZ4002 is approximately 24-fold, indicating substantial contribution of the covalent interaction to overall binding potency [2].

The importance of covalent binding for cellular efficacy is demonstrated by the 100-fold increase in cellular IC50 values when WZ4002 is tested against epidermal growth factor receptor C797S mutants, where the covalent interaction is abolished [1]. This finding underscores that while the anilinopyrimidine scaffold provides inherent selectivity for mutant epidermal growth factor receptor, the covalent component is essential for achieving potent cellular inhibition necessary to overcome the increased adenosine triphosphate affinity mediated by the T790M mutation [1].

Interaction with Met790 Gatekeeper Residue

The interaction between WZ4002 and the Met790 gatekeeper residue represents a critical determinant of the compound's mutant selectivity and enhanced potency against drug-resistant epidermal growth factor receptor variants [1] [3]. Crystallographic analysis reveals that the chlorine substituent on the pyrimidine ring of WZ4002 makes direct contact with the mutant gatekeeper residue Met790 [1]. This interaction exploits the increased hydrophobicity conferred by the threonine-to-methionine substitution at position 790, which creates a more favorable binding environment for the chlorinated pyrimidine scaffold [1].

The structural basis for this selectivity becomes apparent when comparing the binding modes of WZ4002 with traditional quinazoline-based inhibitors. While quinazoline inhibitors were optimized for binding to wild-type epidermal growth factor receptor with its smaller threonine gatekeeper, the anilinopyrimidine scaffold of WZ4002 represents an intrinsically better fit for the larger methionine residue [1]. This selectivity is quantitatively demonstrated by the reversible analog WZ4003, which binds to the L858R/T790M mutant 100-fold more tightly than to wild-type epidermal growth factor receptor, confirming that the scaffold itself provides specificity for the mutant kinase independent of covalent binding [1].

Structural alignment studies reveal that the positioning of the chlorine substituent in WZ4002 enables optimal van der Waals interactions with Met790, while avoiding steric clashes that would occur with the smaller threonine residue in wild-type epidermal growth factor receptor [3]. This gatekeeper interaction is further stabilized by the overall architecture of the binding pocket, where the anilinopyrimidine core positions the chlorine moiety at an optimal distance for hydrophobic contact with the methionine side chain [1].

Effects on Epidermal Growth Factor Receptor Signaling Cascades

WZ4002 demonstrates profound effects on epidermal growth factor receptor-dependent signaling pathways through its potent inhibition of receptor autophosphorylation [1] [4]. Treatment with WZ4002 results in complete inhibition of epidermal growth factor receptor phosphorylation in both T790M-containing and sensitive cell lines, effectively blocking the initial step in epidermal growth factor receptor signal transduction [1]. This upstream inhibition cascades through multiple downstream pathways that are critical for cell survival and proliferation.

The adenosine triphosphate and extracellular signal-regulated kinase 1/2 signaling pathways represent primary targets of WZ4002-mediated epidermal growth factor receptor inhibition [1] [4]. In sensitive cell lines, WZ4002 treatment leads to significant reduction in phosphorylated adenosine triphosphate and extracellular signal-regulated kinase 1/2 levels, correlating with growth inhibition and apoptosis induction [1]. However, resistance mechanisms can emerge through reactivation of extracellular signal-regulated kinase signaling, often mediated by MAPK1 gene amplification or downregulation of negative regulators such as DUSP6, DUSP5, SPRY4, and SPRED2 [5].

WZ4002 treatment also affects the mammalian target of rapamycin pathway through its upstream effects on adenosine triphosphate signaling [4]. In sensitive cell lines, effective inhibition of S6 phosphorylation serves as a biomarker for pathway suppression and correlates with long-term treatment sensitivity [4]. Resistance to WZ4002 frequently involves maintained adenosine triphosphate and S6 activation despite effective epidermal growth factor receptor inhibition, indicating activation of alternative survival pathways [4].

The apoptotic response to WZ4002 represents a critical determinant of therapeutic efficacy. WZ4002 treatment enhances apoptosis through multiple mechanisms, including caspase-3 activation and poly adenosine diphosphate ribose polymerase cleavage [4]. In vivo studies demonstrate significant increases in terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling-positive cells and decreases in Ki67-positive cells in tumor tissues from WZ4002-treated mice, confirming the translation of these mechanistic effects to therapeutic outcomes [1].

Crystallographic Analysis of Epidermal Growth Factor Receptor Complex

Crystallographic analysis of the WZ4002-epidermal growth factor receptor T790M complex provides detailed molecular insights into the structural basis for the compound's enhanced potency and selectivity [1] [3]. The crystal structure, solved at 2.5 Å resolution and deposited in the Protein Data Bank as entry 3IKA, reveals WZ4002 bound within the adenosine triphosphate-binding cleft with clear electron density for both the inhibitor and the covalent bond to Cys797 [1].

The anilinopyrimidine core of WZ4002 adopts a binding mode distinct from quinazoline-based inhibitors, forming bidentate hydrogen bonding interactions with the hinge residue Met793 [1]. These hydrogen bonds, involving both nitrogen atoms of the pyrimidine ring, provide critical anchoring points that position the molecule optimally within the active site [1]. The binding orientation places the Michael acceptor β-carbon approximately 3 Å from Cys797, facilitating efficient covalent bond formation [2].

The hydrophobic interactions within the binding pocket contribute significantly to the overall binding affinity and selectivity profile of WZ4002 [1]. The aniline ring forms hydrophobic contacts with the α-carbon of Gly796, while the methoxy substituent extends toward Leu792 and Pro794 in the hinge region [1]. The chlorine substituent on the pyrimidine ring makes direct contact with Met790, exploiting the increased hydrophobicity of the mutant gatekeeper residue [1]. These interactions collectively create a binding mode that is optimized for the T790M mutant environment.

Comparative structural analysis reveals why WZ4002 exhibits superior selectivity compared to other covalent inhibitors [1]. The greater selectivity likely derives from steric interactions with off-target kinases, where bulkier residues at positions equivalent to Leu792 in epidermal growth factor receptor would clash with the methoxy group of WZ4002 [1]. This structural feature contributes to the compound's improved therapeutic window compared to less selective quinazoline-based inhibitors [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Nanjo S, Yamada T, Nishihara H, Takeuchi S, Sano T, Nakagawa T, Ishikawa D, Zhao L, Ebi H, Yasumoto K, Matsumoto K, Yano S. Ability of the Met kinase inhibitor crizotinib and new generation EGFR inhibitors to overcome resistance to EGFR inhibitors. PLoS One. 2013 Dec 26;8(12):e84700. doi: 10.1371/journal.pone.0084700. eCollection 2013. PubMed PMID: 24386407; PubMed Central PMCID: PMC3873434.

3: Yano S, Nakagawa T. The current state of molecularly targeted drugs targeting HGF/Met. Jpn J Clin Oncol. 2014 Jan;44(1):9-12. doi: 10.1093/jjco/hyt188. Epub 2013 Dec 25. PubMed PMID: 24371262.

4: Han C, Huang Z, Zheng C, Wan L, Lai Y, Peng S, Ding K, Ji H, Zhang Y. Nitric oxide donating anilinopyrimidines: synthesis and biological evaluation as EGFR inhibitors. Eur J Med Chem. 2013 Aug;66:82-90. doi: 10.1016/j.ejmech.2013.05.026. Epub 2013 May 29. PubMed PMID: 23792318.

5: Han C, Huang Z, Zheng C, Wan L, Zhang L, Peng S, Ding K, Ji H, Tian J, Zhang Y. Novel hybrids of (phenylsulfonyl)furoxan and anilinopyrimidine as potent and selective epidermal growth factor receptor inhibitors for intervention of non-small-cell lung cancer. J Med Chem. 2013 Jun 13;56(11):4738-48. doi: 10.1021/jm400463q. Epub 2013 May 24. PubMed PMID: 23668441.

6: Lee HJ, Schaefer G, Heffron TP, Shao L, Ye X, Sideris S, Malek S, Chan E, Merchant M, La H, Ubhayakar S, Yauch RL, Pirazzoli V, Politi K, Settleman J. Noncovalent wild-type-sparing inhibitors of EGFR T790M. Cancer Discov. 2013 Feb;3(2):168-81. doi: 10.1158/2159-8290.CD-12-0357. Epub 2012 Dec 10. PubMed PMID: 23229345; PubMed Central PMCID: PMC3576842.

7: Cortot AB, Repellin CE, Shimamura T, Capelletti M, Zejnullahu K, Ercan D, Christensen JG, Wong KK, Gray NS, Jänne PA. Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway. Cancer Res. 2013 Jan 15;73(2):834-43. doi: 10.1158/0008-5472.CAN-12-2066. Epub 2012 Nov 19. PubMed PMID: 23172312; PubMed Central PMCID: PMC3994895.

8: Ercan D, Xu C, Yanagita M, Monast CS, Pratilas CA, Montero J, Butaney M, Shimamura T, Sholl L, Ivanova EV, Tadi M, Rogers A, Repellin C, Capelletti M, Maertens O, Goetz EM, Letai A, Garraway LA, Lazzara MJ, Rosen N, Gray NS, Wong KK, Jänne PA. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors. Cancer Discov. 2012 Oct;2(10):934-47. doi: 10.1158/2159-8290.CD-12-0103. Epub 2012 Sep 7. PubMed PMID: 22961667; PubMed Central PMCID: PMC3477553.

9: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.

10: Sakuma Y, Yamazaki Y, Nakamura Y, Yoshihara M, Matsukuma S, Koizume S, Miyagi Y. NF-κB signaling is activated and confers resistance to apoptosis in three-dimensionally cultured EGFR-mutant lung adenocarcinoma cells. Biochem Biophys Res Commun. 2012 Jul 13;423(4):667-71. doi: 10.1016/j.bbrc.2012.06.009. Epub 2012 Jun 10. PubMed PMID: 22695117.